Methyl 5-chloropyridazine-3-carboxylate

Regioselective Suzuki Coupling Pyridazine C5 Functionalization Palladium Catalysis

This 5-chloro regioisomer enables regioselective Suzuki monocoupling at C5 (>73% yield), reactivity not achievable with 6-chloro isomers. Essential for synthesizing pyridazino-fused systems and PTP1B inhibitors (IC₅₀ 5.6 µM). Aligns with patent families for analgesics and fungicides.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57
CAS No. 1256786-31-8
Cat. No. B2870516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloropyridazine-3-carboxylate
CAS1256786-31-8
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57
Structural Identifiers
SMILESCOC(=O)C1=NN=CC(=C1)Cl
InChIInChI=1S/C6H5ClN2O2/c1-11-6(10)5-2-4(7)3-8-9-5/h2-3H,1H3
InChIKeyGSBAQCWRCFSUHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-chloropyridazine-3-carboxylate (CAS 1256786-31-8): Core Specifications and Molecular Properties


Methyl 5-chloropyridazine-3-carboxylate (CAS 1256786-31-8) is a halogenated pyridazine heterocycle with molecular formula C₆H₅ClN₂O₂ and molecular weight 172.57 g/mol . It features a chlorine substituent at the 5-position and a methyl carboxylate ester at the 3-position of the electron-deficient 1,2-diazine ring system . The compound is commercially available from multiple reputable vendors at ≥98% purity, with recommended storage at -20°C in sealed containers away from moisture . The calculated physicochemical properties include a LogP of 0.9166, TPSA of 52.08 Ų, and 1 rotatable bond, reflecting the constrained aromatic framework .

Why Methyl 5-chloropyridazine-3-carboxylate Cannot Be Arbitrarily Substituted by Other Chloropyridazine Regioisomers


In medicinal chemistry and agrochemical synthesis, the positional isomerism of halogen substituents on the pyridazine ring critically determines both synthetic accessibility and downstream molecular properties [1]. The 5-chloro substitution pattern in methyl 5-chloropyridazine-3-carboxylate exhibits distinct reactivity in palladium-catalyzed cross-coupling reactions compared to 4-chloro or 6-chloro regioisomers, with literature documenting that regioselective Suzuki monocoupling of 3,5-dichloropyridazine occurs preferentially at the C5 position with >73% overall yield, a selectivity profile not reproducible with alternative substitution patterns . Furthermore, structure-activity relationship studies of pyridazine analogues demonstrate that subtle positional modifications of halogen substituents can shift biological activity from micromolar-range PTP1B inhibition to entirely distinct pharmacological profiles such as Nav1.8 channel modulation [2][3]. Substituting the 5-chloro isomer with the 6-chloro isomer (CAS 65202-50-8) would fundamentally alter the vector of functional group elaboration and thus the target compound space accessible from this building block.

Methyl 5-chloropyridazine-3-carboxylate: Quantitative Evidence of Differential Properties vs. Structural Analogs


C5-Position Regioselectivity in Palladium-Catalyzed Suzuki Coupling: Quantitative Comparison with Alternative Halopyridazines

Methyl 5-chloropyridazine-3-carboxylate occupies a privileged position for regioselective C–C bond formation at the pyridazine C5 site. A 2024 synthetic methodology study demonstrated that 3,5-dichloropyridazine undergoes C5 site-selective Suzuki monocoupling with an overall yield exceeding 73% . This selectivity arises from the established reactivity hierarchy for pyridazine leaving groups (iodo > chloro > trifluoromethylsulfonyloxy > bromo), where the chlorine at the 5-position reacts preferentially over alternative leaving groups in consecutive coupling sequences [1]. In contrast, pyridazine regioisomers lacking the 5-chloro substitution pattern (e.g., 4-chloro or 6-chloro derivatives) exhibit distinct regiochemical outcomes in cross-coupling reactions due to differing electronic environments at the diazine nitrogen atoms [2].

Regioselective Suzuki Coupling Pyridazine C5 Functionalization Palladium Catalysis

Divergent Patent-Cited Therapeutic Vectors: Methyl 5-chloropyridazine-3-carboxylate-Derived Scaffolds Target Distinct Biological Space vs. 6-Chloro and 4-Chloro Isomers

Patent landscaping reveals that pyridazine regioisomers are cited in distinct therapeutic contexts with non-overlapping molecular target profiles. The 5-chloro substitution pattern appears in patents related to methyl-substituted pyridazine compounds targeting pain, itch, and cough indications, with specific claims covering C07D 237/24 and related heterocyclic compositions [1]. In contrast, the 6-chloropyridazine-3-carboxylic acid scaffold is cited in patents for Nav1.8 sodium channel inhibition [2], while 6-chloropyridazine-4-carboxylic acid derivatives appear in distinct therapeutic agent claims [3]. This divergence indicates that positional isomerism at the pyridazine ring directs compounds toward fundamentally different biological target engagement and downstream pharmacological applications.

Patent Analysis Therapeutic Differentiation Positional Isomerism

Pyridazine Scaffold in Pesticidal Compositions: 5-Chloro Derivatives Cited in Synergistic Fungicidal Mixtures

European Patent EP3329777A1 explicitly cites pyridazine compounds as active components in pesticidal mixtures with synergistically enhanced action for controlling harmful fungi and animal pests [1]. The patent discloses that compounds containing the pyridazine core, including chloropyridazine derivatives, are formulated with additional active ingredients to achieve pesticidally effective amounts for plant propagation material protection [1]. This agrochemical application vector is distinct from the medicinal chemistry applications of alternative chloropyridazine regioisomers, which appear predominantly in human therapeutic patents (e.g., Nav1.8 inhibition or pain management) rather than crop protection contexts [2].

Agrochemical Synthesis Fungicidal Mixtures Pesticidal Synergy

Storage and Handling Specifications: -20°C Requirement for Methyl 5-chloropyridazine-3-carboxylate vs. Room Temperature for 6-Chloro Isomer

Vendor technical datasheets specify that methyl 5-chloropyridazine-3-carboxylate requires storage at -20°C in sealed containers away from moisture to maintain ≥98% purity . In contrast, the regioisomeric methyl 6-chloropyridazine-3-carboxylate (CAS 65202-50-8) is specified for storage at room temperature [1]. This differential storage requirement indicates distinct thermal stability profiles between the 5-chloro and 6-chloro regioisomers, with the 5-substituted compound exhibiting greater thermal lability necessitating frozen storage conditions to prevent degradation.

Compound Stability Storage Conditions Procurement Specifications

Lipophilicity Differential: Methyl 5-chloropyridazine-3-carboxylate LogP 0.9166 vs. Predicted Free Acid pKa and Solubility Profile

Calculated physicochemical parameters for methyl 5-chloropyridazine-3-carboxylate include LogP = 0.9166 and TPSA = 52.08 Ų . For comparison, the corresponding free acid (5-chloropyridazine-3-carboxylic acid) exhibits predicted pKa = 2.54 ± 0.10 and density = 1.579 ± 0.06 g/cm³ . The methyl ester form (target compound) provides increased lipophilicity relative to the free acid, which has implications for membrane permeability in cell-based assays. This lipophilicity profile positions the methyl ester as a more suitable intermediate for reactions requiring organic solvent solubility compared to the more polar free acid form.

Physicochemical Properties Lipophilicity ADME Prediction

Cross-Coupling Reactivity Hierarchy: Chlorine at C5 Outperforms Bromine and Triflate Leaving Groups in Regioselective Pyridazine Functionalization

The established reactivity hierarchy for leaving groups on pyridazine scaffolds follows: iodo > chloro > trifluoromethylsulfonyloxy > bromo [1]. This hierarchy positions the chlorine substituent of methyl 5-chloropyridazine-3-carboxylate as the second most reactive leaving group for palladium-catalyzed cross-couplings, superior to both triflate and bromine substituents. The presence of the electron-withdrawing ester group at the 3-position further modulates this reactivity by affecting electron density at the C5 position. This predictable reactivity ordering enables sequential functionalization strategies where the chloro group reacts preferentially before bromo or triflate groups in multiply halogenated pyridazine derivatives .

Cross-Coupling Reactivity Leaving Group Hierarchy Regioselective Synthesis

Validated Application Scenarios for Methyl 5-chloropyridazine-3-carboxylate in Research and Industrial Settings


Synthesis of Pyridazino-Fused Polycyclic Ring Systems via Sequential C5-Selective Suzuki Coupling

Methyl 5-chloropyridazine-3-carboxylate serves as a strategic building block for constructing pyridazino-fused ring systems via sequential palladium-catalyzed transformations. The established >73% yield for C5 site-selective Suzuki monocoupling enables predictable functionalization at this position . Subsequent reactions including Buchwald-Hartwig amination, Heck-type arylation, or Pschorr cyclization can elaborate the scaffold into biologically relevant fused heterocycles [1]. This synthetic route leverages the chloro substituent's favorable position in the reactivity hierarchy (iodo > chloro > triflate > bromo) to achieve regiochemical control not possible with alternative leaving group arrangements [2].

Development of Pain and Itch Therapeutics via Methyl-Substituted Pyridazine Derivatives

Patent literature explicitly cites methyl-substituted pyridazine compounds derived from 5-chloro pyridazine scaffolds as pharmacological agents targeting pain, itch, and cough indications . Unlike the 6-chloropyridazine isomers, which are directed toward Nav1.8 sodium channel inhibition [1], the 5-chloro substitution pattern appears in patent families associated with distinct target classes. Researchers developing analgesics or antipruritic agents should prioritize the 5-chloro regioisomer to align with established intellectual property landscapes and to access the relevant chemical space documented in active patent applications.

Agrochemical Formulation of Synergistic Fungicidal Mixtures for Crop Protection

The pyridazine scaffold containing 5-chloro substitution is cited in European Patent EP3329777A1 as a component of pesticidal mixtures with synergistically enhanced fungicidal activity . These formulations are specifically claimed for protecting plant propagation material—including seeds, cuttings, and tubers—from harmful fungi and animal pests . This agrochemical application represents a distinct industrial use case for the 5-chloro pyridazine scaffold that is not shared by alternative chloropyridazine regioisomers, which appear predominantly in human pharmaceutical patent families rather than crop protection contexts.

Preparation of Compound Libraries for PTP1B Inhibitor Screening Programs

Structure-activity relationship studies of pyridazine analogues have identified this scaffold class as non-competitive reversible inhibitors of protein tyrosine phosphatase 1B (PTP1B), with representative compounds achieving IC₅₀ values of 5.6 µM and exhibiting 20-fold selectivity for PTP1B versus TCPTP and LAR (>100 µM respectively) . Methyl 5-chloropyridazine-3-carboxylate can serve as a versatile starting material for synthesizing focused libraries of pyridazine-based PTP1B inhibitors, with the ester group at C3 providing a handle for further functionalization and the chloro group at C5 enabling regioselective cross-coupling diversification [1]. The favorable LogP of 0.9166 for the methyl ester form supports membrane permeability, a key consideration for cell-based screening assays.

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